molecular formula C17H21NO2 B3148698 2-((4-Methoxyphenethyl)amino)-1-phenylethanol CAS No. 65458-23-3

2-((4-Methoxyphenethyl)amino)-1-phenylethanol

Cat. No. B3148698
CAS RN: 65458-23-3
M. Wt: 271.35 g/mol
InChI Key: PTUWHBLZDQXVTN-UHFFFAOYSA-N
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Description

The compound “2-((4-Methoxyphenethyl)amino)-1-phenylethanol” is a secondary amine . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals .


Synthesis Analysis

The compound is synthesized via a Schiff bases reduction route . The synthesis involves the condensation reaction between 1-Hydroxy-2-acetonaphthone and 4-Methoxyphenyl ethylamine .


Molecular Structure Analysis

The molecular structures of the compounds are reported to consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The structure has crystallized in the orthorhombic space group Pna 2 1 .


Chemical Reactions Analysis

The compound is involved in intermolecular hydrogen bonding . The hydroxyl group in the compound is also involved in intermolecular hydrogen bonding .


Physical And Chemical Properties Analysis

The compound has been characterized by UV–Vis, FT-IR, NMR, LCMS, ESR, TGA–DSC, XRD and SC-XRD . The geometric parameters from both investigation techniques are quite compatible .

Scientific Research Applications

Synthesis of New Compounds

The compound “2-((4-Methoxyphenethyl)amino)-1-phenylethanol” can be synthesized via the Schiff bases reduction route . This process involves the use of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems . This makes it a valuable starting material for the synthesis of many other compounds.

Crystal Structure Analysis

The compound has been used in the analysis of crystal structures. It consists of intermolecular hydrogen bonding, which stabilizes the molecular structures . This property makes it useful in the field of crystallography.

Synthesis of Azo Dyes

The compound is an important starting material for the synthesis of azo dyes . Azo dyes are widely used in the textile industry for coloring fabrics.

Synthesis of Dithiocarbamate

Dithiocarbamate compounds can also be synthesized from "2-((4-Methoxyphenethyl)amino)-1-phenylethanol" . Dithiocarbamates have various applications, including use as pesticides and rubber accelerators.

Tyrosinase Inhibition

The compound has shown significant inhibitory effects against mushroom and human tyrosinase . This makes it a potential candidate for the development of anti-melanogenic ingredients, which can be used in the treatment of skin hyperpigmentation disorders.

Pharmaceutical Applications

Secondary amines, such as “2-((4-Methoxyphenethyl)amino)-1-phenylethanol”, form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics . This makes the compound valuable in the field of medicinal chemistry.

Future Directions

The compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It also has potential applications in the treatment of melanogenesis disorders .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-9-7-14(8-10-16)11-12-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUWHBLZDQXVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxyphenethyl)amino)-1-phenylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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